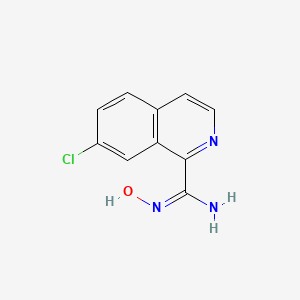

(E)-7-Chloro-N'-hydroxyisoquinoline-1-carboximidamide

Description

Properties

Molecular Formula |

C10H8ClN3O |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

7-chloro-N'-hydroxyisoquinoline-1-carboximidamide |

InChI |

InChI=1S/C10H8ClN3O/c11-7-2-1-6-3-4-13-9(8(6)5-7)10(12)14-15/h1-5,15H,(H2,12,14) |

InChI Key |

VGIOGDSVOUUPOC-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC2=C1C=CN=C2/C(=N\O)/N)Cl |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2C(=NO)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-Chloro-N’-hydroxyisoquinoline-1-carboximidamide typically involves the following steps:

Starting Material: The synthesis begins with isoquinoline, which is chlorinated to introduce the chloro group at the 7th position.

Formation of Carboximidamide Group: The chlorinated isoquinoline is then reacted with hydroxylamine to form the hydroxycarboximidamide group.

Industrial Production Methods

Industrial production methods for (E)-7-Chloro-N’-hydroxyisoquinoline-1-carboximidamide may involve large-scale chlorination and subsequent reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(E)-7-Chloro-N’-hydroxyisoquinoline-1-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the hydroxycarboximidamide group.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups in place of the chloro group.

Scientific Research Applications

(E)-7-Chloro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-7-Chloro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The hydroxycarboximidamide group can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their function. The chloro group may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Differences and Implications

The bromo substituent in analogs (e.g., ) increases molecular weight and polarizability, which may improve binding affinity through stronger van der Waals interactions. However, bromine’s larger atomic radius could sterically hinder interactions with certain targets.

Positional Effects: Dual halogenation (e.g., 7-Bromo-5-chloro in ) may create synergistic electronic effects, altering the electron density of the isoquinoline core. This could influence reactivity in nucleophilic aromatic substitution or metal coordination.

Functional Group Considerations: The hydroxy-carboximidamide group in all analogs enables hydrogen bonding, which is critical for interactions with enzymes or receptors. Differences in halogen size and electronegativity may modulate the acidity of the hydroxy group, affecting its ability to act as a hydrogen bond donor.

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : The target compound (229.65 g/mol) is lighter than brominated analogs (e.g., 300.54 g/mol for ), suggesting better compliance with Lipinski’s Rule of Five for drug-likeness.

- Solubility: Chloro and bromo substituents may reduce aqueous solubility compared to non-halogenated analogs. However, the hydroxy group could partially offset this by increasing polarity.

- Stability : Fluorinated analogs (e.g., ) are expected to exhibit higher metabolic stability due to the strength of the C-F bond, whereas chloro/bromo derivatives may be more prone to enzymatic dehalogenation.

Biological Activity

(E)-7-Chloro-N'-hydroxyisoquinoline-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

1. Synthesis of (E)-7-Chloro-N'-hydroxyisoquinoline-1-carboximidamide

The synthesis of (E)-7-Chloro-N'-hydroxyisoquinoline-1-carboximidamide typically involves the modification of existing isoquinoline derivatives through various chemical reactions. Recent studies have utilized click chemistry methods to generate new derivatives, including this compound, which have been evaluated for their biological activity. The general synthetic route includes:

- Step 1 : Formation of a chloroisoquinoline precursor.

- Step 2 : Hydroxylation and amidation to introduce the hydroxy and carboximidamide functionalities.

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicate that (E)-7-Chloro-N'-hydroxyisoquinoline-1-carboximidamide exhibits significant inhibition zones when tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it is effective at low concentrations, making it a candidate for further development as an antibiotic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

3. Antimalarial Activity

In studies assessing antimalarial efficacy, (E)-7-Chloro-N'-hydroxyisoquinoline-1-carboximidamide has demonstrated moderate to high activity against Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth.

- IC50 Values : The compound showed IC50 values in the range of 11.92 to 79.71 µM across different strains of P. falciparum, reflecting its potential as a therapeutic agent against malaria.

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| (E)-7-Chloro-N'-hydroxyisoquinoline-1-carboximidamide | 11.92 - 79.71 | Moderate to High |

4. Antitumor Activity

The antitumor properties of (E)-7-Chloro-N'-hydroxyisoquinoline-1-carboximidamide have been evaluated in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The compound exhibited selective cytotoxicity towards MCF-7 cells with an IC50 value of approximately 14.68 µM.

Case Studies

- In one study, the compound was tested alongside other derivatives; results indicated that it outperformed many in terms of selectivity and potency against tumor cells.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 | 14.68 | High |

| HCT-116 | 20.12 | Moderate |

| HeLa | 25.34 | Moderate |

The proposed mechanism for the biological activity of (E)-7-Chloro-N'-hydroxyisoquinoline-1-carboximidamide involves:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes critical for cell proliferation in both microbial and cancerous cells.

- Induction of Apoptosis : Evidence suggests that treatment with this compound can lead to apoptosis in cancer cells, characterized by increased levels of apoptotic markers.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.